N-(3-bromobenzyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-7(12)11-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPIDNMBEZYIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479231 | |
| Record name | N-(3-bromobenzyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337535-82-7 | |
| Record name | N-(3-bromobenzyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Amide Chemistry and Halogenated Organic Compounds
N-(3-bromobenzyl)acetamide is classified as a secondary amide. libretexts.org Amides are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by an amino (-NH2) group. libretexts.org The presence of the amide functional group allows for the formation of hydrogen bonds, which influences the physical properties of the compound, such as its melting point and solubility. libretexts.org
The compound is also a member of the broad class of halogenated organic compounds. numberanalytics.com The introduction of a halogen atom, in this case, bromine, into an organic molecule can significantly alter its chemical and physical properties. allen.in Halogenation is a fundamental process in organic chemistry, often leading to increased reactivity, stability, or biological activity. numberanalytics.com This makes halogenated compounds crucial in various fields, including pharmaceuticals and materials science. rsc.org The bromine atom on the phenyl ring of this compound influences its reactivity, particularly in electrophilic aromatic substitution reactions. evitachem.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C9H10BrNO | chembk.com |
| Molar Mass | 228.09 g/mol | biosynth.com |
| Density | 1.418 g/cm³ | chembk.com |
| Boiling Point | 395.471 °C at 760 mmHg | chembk.com |
| Flash Point | 192.974 °C | chembk.com |
| Physical Form | Solid | sigmaaldrich.com |
| Melting Point | 88-90 °C | chembk.com |
Significance As a Synthetic Intermediate and Molecular Scaffold in Organic Synthesis
Direct Amidation Strategies
Direct amidation involves the formation of the amide bond by reacting a 3-bromobenzylamine derivative with a suitable acylating agent. This is a straightforward and common method for preparing N-substituted acetamides.
The most direct synthesis of this compound involves the N-acetylation of 3-bromobenzylamine. This reaction is typically accomplished by treating the amine with an acylating agent such as acetyl chloride or acetic anhydride. libretexts.org The reaction requires careful control of conditions to ensure high yield and purity.
When using a highly reactive acylating agent like acetyl chloride, the reaction is vigorous. It is generally performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct that is formed. libretexts.orgacs.org The base prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. libretexts.org The reaction of benzylamine (B48309) derivatives with acetyl chloride is a well-established method for producing N-benzylacetamides. acs.org
Alternatively, acetic anhydride can be used as the acylating agent, which is a common approach for synthesizing acetamide (B32628) derivatives from the corresponding amines. This reaction may proceed with or without a catalyst, although a base is often added to accelerate the process. A similar reaction using ethyl acetate (B1210297) as the acetylating agent has been reported for the N-acetylation of the analogous 4-bromobenzylamine, achieving high conversion rates. rsc.org
The general reaction scheme involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (chloride in the case of acetyl chloride, or acetate for acetic anhydride) to form the stable amide product.
Table 1: Reagents and Conditions for Direct Amidation of Benzylamine Derivatives
| Reactant A | Reactant B | Base/Catalyst | Solvent | Typical Conditions | Ref. |
|---|---|---|---|---|---|
| 3-Bromobenzylamine | Acetyl Chloride | Triethylamine or Pyridine | Dichloromethane or THF | 0 °C to room temperature | libretexts.orgacs.org |
| 3-Bromobenzylamine | Acetic Anhydride | Pyridine (optional) | Acetonitrile or neat | Room temperature or gentle heating | |
| 4-Bromobenzylamine | Ethyl Acetate | Tetrolic acid, [Emim]+[OAc]- | Neat | 80 °C, 20 hours | rsc.org |
Indirect Synthetic Routes
Indirect routes to this compound involve the synthesis of a precursor molecule that already contains the N-benzylacetamide framework, followed by chemical modification to introduce the bromine atom at the desired position on the aromatic ring. This strategy is known as functional group interconversion (FGI). lkouniv.ac.insolubilityofthings.com
Functional group interconversion (FGI) is a powerful strategy in multi-step synthesis. lkouniv.ac.inlibretexts.org For this compound, this could theoretically involve the direct bromination of N-benzylacetamide. However, this approach is not synthetically viable for obtaining the meta-substituted product. The N-acetyl group (amido substituent) is an ortho-, para-directing group in electrophilic aromatic substitution reactions. libretexts.org Therefore, direct bromination of N-benzylacetamide would predominantly yield a mixture of N-(2-bromobenzyl)acetamide and N-(4-bromobenzyl)acetamide, not the desired 3-bromo isomer. libretexts.org
A more effective and regioselective indirect route is the Sandmeyer reaction. organic-chemistry.org This classic transformation allows for the conversion of a primary aromatic amine into an aryl halide via a diazonium salt intermediate. libretexts.orgpku.edu.cn This method offers a reliable way to introduce a bromine atom at a specific position that may be inaccessible through direct electrophilic substitution. organic-chemistry.org
The synthetic sequence for this FGI approach would be:
Amidation: Synthesis of N-(3-aminobenzyl)acetamide from 3-aminobenzylamine (B1275103) and an acetylating agent, following a direct amidation protocol as described previously.
Diazotization: The resulting N-(3-aminobenzyl)acetamide is then treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C), to form the corresponding arenediazonium salt. libretexts.org
Bromination: The diazonium salt is subsequently treated with a copper(I) bromide (CuBr) solution, which facilitates the replacement of the diazonium group (-N₂⁺) with a bromine atom to yield the final product, this compound. libretexts.orgorganic-chemistry.org
This one-pot diazotization and substitution protocol has been shown to be effective for various anilines bearing amide functionalities, providing the halogenated products in good to excellent yields. rsc.orgresearchgate.net For instance, the iodination of N-(4-aminophenyl)acetamide via a Sandmeyer-type reaction has been reported with a 78% isolated yield, demonstrating the compatibility of the amide group with these reaction conditions. rsc.orgresearchgate.net
Table 2: Proposed Indirect Synthesis of this compound via Sandmeyer Reaction
| Step | Precursor | Reagents | Intermediate/Product | Ref. |
|---|---|---|---|---|
| 1. Amidation | 3-Aminobenzylamine | Acetic Anhydride | N-(3-Aminobenzyl)acetamide | |
| 2. Diazotization | N-(3-Aminobenzyl)acetamide | NaNO₂, HCl (aq) | 3-(Acetamidomethyl)benzenediazonium chloride | libretexts.org |
| 3. Bromination | 3-(Acetamidomethyl)benzenediazonium chloride | CuBr | This compound | libretexts.orgorganic-chemistry.org |
Chemical Reactivity and Mechanistic Studies of N 3 Bromophenyl Methyl Acetamide
Nucleophilic Substitution Reactions
The molecular structure of N-[(3-bromophenyl)methyl]acetamide offers two primary sites for nucleophilic attack: the benzylic carbon bearing the bromine atom and the carbonyl carbon of the amide group.
Displacement of the Benzyl (B1604629) Bromine Atom
The bromine atom attached to the benzylic carbon is a good leaving group, making this position susceptible to nucleophilic substitution reactions. Various nucleophiles can displace the bromide ion, leading to the formation of a diverse range of derivatives. For instance, reactions with amines, thiols, or alkoxides can introduce new functional groups at the benzylic position. This reactivity is a key feature in the synthetic utility of N-benzylacetamide derivatives, allowing for the construction of more complex molecular architectures. The general scheme for this reaction can be represented as:
Reaction Scheme: R-Nu + Br-CH₂-C₆H₄-NHC(O)CH₃ → R-Nu-CH₂-C₆H₄-NHC(O)CH₃ + Br⁻ (where R-Nu represents a nucleophile)
This type of reaction is fundamental in building blocks for more complex molecules. evitachem.comevitachem.com
Reactions at the Amide Carbonyl Center
The carbonyl carbon of the amide group is electrophilic and can be attacked by strong nucleophiles. evitachem.comevitachem.com This can lead to the formation of new amide derivatives or other substituted anilines. evitachem.com The reactivity of the amide carbonyl is influenced by the electronic nature of the substituents on the phenyl ring. The bromine atom, being electron-withdrawing, can modulate the electrophilicity of the carbonyl carbon.
Electrophilic Aromatic Substitution on the Brominated Phenyl Ring
The presence of the bromine atom and the acetamido group on the phenyl ring influences its susceptibility to electrophilic aromatic substitution. The acetamido group is generally an ortho-, para-directing group, while the bromine atom is a deactivating but also ortho-, para-directing group. The interplay of these two substituents governs the regioselectivity of further substitution reactions on the aromatic ring. For instance, in related N-(3-bromophenyl)acetamide systems, the bromine atom can activate the ring towards further electrophilic substitution. evitachem.com
Hydrolysis Pathways of the Amide Linkage
The amide linkage in N-[(3-bromophenyl)methyl]acetamide can be cleaved through hydrolysis under both acidic and basic conditions. evitachem.comsmolecule.com
Acid-catalyzed hydrolysis: In the presence of a dilute acid and heat, the amide undergoes hydrolysis to yield 3-bromobenzylamine (B82478) and acetic acid. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. masterorganicchemistry.com
Base-catalyzed hydrolysis: When heated with a strong base like sodium hydroxide (B78521), the amide is hydrolyzed to form 3-bromobenzylamine and the corresponding carboxylate salt. smolecule.comlibretexts.org The hydroxide ion directly attacks the carbonyl carbon.
The general equations for these reactions are:
Acid Hydrolysis: Br-C₆H₄-CH₂-NHC(O)CH₃ + H₃O⁺ → Br-C₆H₄-CH₂-NH₃⁺ + CH₃COOH
Base Hydrolysis: Br-C₆H₄-CH₂-NHC(O)CH₃ + OH⁻ → Br-C₆H₄-CH₂-NH₂ + CH₃COO⁻
Coupling Reactions for Complex Molecule Synthesis
N-[(3-bromophenyl)methyl]acetamide is a valuable substrate for various palladium-catalyzed coupling reactions. biosynth.com The carbon-bromine bond can participate in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of complex organic molecules from simpler starting materials. evitachem.combiosynth.com For example, Suzuki coupling can be used to introduce a new aryl or vinyl group at the 3-position of the phenyl ring.
Oxidation and Reduction Reactions
The N-[(3-bromophenyl)methyl]acetamide molecule contains functional groups that can undergo both oxidation and reduction.
Oxidation: The amino group can potentially be oxidized to form nitro or nitroso derivatives under specific conditions. Anodic oxidation of N-benzylacetamides in the presence of a suitable electrolyte can lead to the formation of the corresponding benzaldehyde (B42025) and benzyl alcohol. scispace.com
Reduction: The amide group can be reduced to the corresponding amine. Furthermore, the bromo group on the phenyl ring can be reduced to a hydrogen atom.
Spectroscopic and Structural Elucidation of N 3 Bromophenyl Methyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule. For N-(3-bromobenzyl)acetamide, both ¹H and ¹³C NMR provide diagnostic signals that correspond to the distinct chemical environments of the hydrogen and carbon atoms.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show signals corresponding to the acetyl methyl group, the methylene bridge, the amide proton, and the four protons of the 3-substituted benzene ring. The anticipated chemical shifts (δ) in a solvent like deuterated chloroform (CDCl₃) are detailed below.
Acetyl Protons (CH₃): A sharp singlet appearing around δ 2.0 ppm, representing the three equivalent protons of the methyl group.
Methylene Protons (CH₂): A doublet observed around δ 4.4 ppm. These two protons are coupled to the adjacent amide proton (N-H), causing the signal to split into a doublet.
Amide Proton (NH): A broad singlet typically found in the region of δ 5.8-6.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. This signal will disappear upon shaking the sample with D₂O.
Aromatic Protons (Ar-H): The 1,3-disubstituted benzene ring gives rise to four distinct signals in the aromatic region (δ 7.0-7.5 ppm). Based on the substituent effects of the bromine and the benzylacetamide groups, the signals can be assigned as follows: a singlet-like signal for the proton between the two substituents (H-2), a triplet for H-5, and two doublet-like or triplet-like signals for H-4 and H-6.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| 1 | ~2.0 | Singlet (s) | 3H | -C(=O)CH₃ |
| 2 | ~4.4 | Doublet (d) | 2H | -CH₂-NH- |
| 3 | ~6.2 | Broad Singlet (br s) | 1H | -NH- |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Nine distinct signals are expected for the nine carbon atoms of this compound.
Methyl Carbon (CH₃): Signal appears in the aliphatic region, around δ 23 ppm.
Methylene Carbon (CH₂): Found further downfield, around δ 44 ppm, due to its attachment to the electronegative nitrogen atom.
Aromatic Carbons (Ar-C): Six signals are expected in the δ 122-141 ppm range. The carbon atom directly bonded to the bromine (C-Br) is anticipated around δ 122.6 ppm. The other aromatic carbons will have distinct shifts due to their positions relative to the substituents.
Carbonyl Carbon (C=O): The amide carbonyl carbon gives a characteristic signal in the far downfield region, typically around δ 170 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~23 | -C(=O)CH₃ |
| ~44 | -CH₂-NH- |
| ~122.6 | Ar C-Br |
| ~125-131 | Ar C-H |
| ~141 | Ar C-CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule based on the absorption of infrared radiation at specific wavenumbers. The spectrum of this compound, a secondary amide, is characterized by several key absorption bands.
N-H Stretch: A single, sharp to medium absorption band is expected around 3300 cm⁻¹, characteristic of the N-H bond in a secondary amide. spcmc.ac.inspectroscopyonline.com
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are found just below 3000 cm⁻¹.
Amide I Band (C=O Stretch): This is one of the most intense and characteristic bands in the spectrum, appearing at approximately 1640-1650 cm⁻¹. This frequency is typical for the carbonyl group in a secondary amide. spcmc.ac.inspectroscopyonline.com
Amide II Band (N-H Bend): Another strong band, the Amide II, results from a combination of N-H in-plane bending and C-N stretching. It is found near 1540-1550 cm⁻¹ for secondary amides. spectroscopyonline.com
Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene ring.
C-Br Stretch: The carbon-bromine bond vibration is expected to produce a medium to strong absorption in the fingerprint region, typically between 680 and 515 cm⁻¹.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3300 | Medium, Sharp | N-H Stretch |
| >3000 | Weak | Aromatic C-H Stretch |
| <3000 | Medium | Aliphatic C-H Stretch |
| ~1645 | Strong | Amide I (C=O Stretch) |
| ~1545 | Strong | Amide II (N-H Bend & C-N Stretch) |
| 1600-1450 | Medium-Weak | Aromatic C=C Stretch |
Mass Spectrometry (MS/ESI-MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the structure.
The molecular formula of this compound is C₉H₁₀BrNO. A key feature in its mass spectrum is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively). Consequently, the molecular ion (M⁺) peak will appear as a characteristic doublet of peaks (M⁺ and M+2) of almost equal intensity at m/z 227 and 229.
The fragmentation pattern is predicted to be similar to that of N-benzylacetamide. sci-hub.se Major fragmentation pathways would include:
Benzylic Cleavage: The most favorable fragmentation is the cleavage of the bond between the methylene group and the nitrogen atom. This results in the formation of the highly stable 3-bromobenzyl cation, which would also appear as an intense doublet at m/z 170 (for ⁷⁹Br) and 172 (for ⁸¹Br).
Acylium Ion Formation: Cleavage can also result in the formation of the acetylium ion ([CH₃CO]⁺) at m/z 43.
Loss of Acetyl Group: Loss of a neutral acetyl radical (•COCH₃) from the molecular ion would lead to a fragment ion at m/z 184/186.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
|---|---|---|
| 227/229 | [C₉H₁₀BrNO]⁺ | Molecular ion (M⁺), ~1:1 intensity doublet |
| 170/172 | [C₇H₆Br]⁺ | 3-bromobenzyl cation, likely a major fragment |
| 148 | [M - Br]⁺ | Loss of bromine radical from molecular ion |
| 91 | [C₇H₇]⁺ | Tropylium ion, from loss of Br from the benzyl (B1604629) fragment |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of molecules. For acetamide (B32628) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d) or 6-311G(d,p), have been employed to elucidate structure, reactivity, and intramolecular interactions. nih.govbohrium.comresearchgate.net
The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov
A smaller HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In studies of related bromophenoxy acetamide derivatives, the HOMO-LUMO gap was calculated to be around 5.406 eV, indicating high stability and lower reactivity. nih.gov For other acetamide derivatives, these calculations are crucial for understanding their potential as therapeutic agents. nih.gov Analysis of various acetamide derivatives shows that substitutions on the phenyl ring significantly influence the HOMO and LUMO energy levels. researchgate.netorientjchem.org For instance, in a study of N-phenylacetamide derivatives, quantum chemical parameters including HOMO and LUMO energies were systematically evaluated to understand their electronic behavior. researchgate.net
Table 1: Representative Frontier Molecular Orbital Data for Acetamide Derivatives
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Key Finding |
|---|---|---|---|---|
| N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide | - | - | 5.406 | Indicates high stability. nih.gov |
| Thiazole Acetamide Derivative | - | - | 4.573 | Calculated in the gaseous phase. researchgate.net |
| Organoselenium Acetamide Candidate | -5.03 | -1.41 | 3.62 | High stability and low reactivity suggested by large energy gap. orientjchem.org |
Local reactivity within a molecule can be predicted using reactivity descriptors derived from DFT. The Fukui function, ƒ(r), is instrumental in identifying which atoms within a molecule are most susceptible to nucleophilic or electrophilic attack. nih.govmdpi.com The electrophilic Fukui function (ƒ⁻(r)) is approximated by the density of the HOMO and highlights regions likely to donate electrons. mdpi.com Conversely, the nucleophilic Fukui function (ƒ⁺(r)) is related to the LUMO density and indicates electron-accepting sites. Studies on acetamide derivatives have used Fukui functions to analyze their reactive behavior, particularly in the context of their potential as anti-HIV drugs. nih.govnih.gov
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. bohrium.comacs.org These maps are used to predict how a molecule will interact with other species. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around oxygen or nitrogen atoms) that are prone to electrophilic attack. Blue regions denote positive potential, indicating electron-deficient areas (e.g., around hydrogen atoms) that are susceptible to nucleophilic attack. bohrium.com MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. acs.org
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. nih.govuni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.de
Table 2: Example of NBO Analysis Findings for Acetamide Derivatives
| Interaction Type (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) | Significance |
|---|---|---|
| n(O) -> π(C=N) | 0.47 | Indicates intermolecular interaction in Rhenium(I) complexes. mdpi.com |
| np(Br) -> σ(C-H) | 2.48 | Demonstrates intramolecular hyperconjugative interaction in a Rhenium(I) complex. mdpi.com |
| Intramolecular Charge Transfer | - | Confirmed in N-(3,4-diflurophenyl)-2,2-diphenyl acetamide, leading to molecular stability. researchgate.net |
Molecular Modeling and Docking Simulations
Molecular modeling and docking are computational methods used to predict how a ligand, such as N-(3-bromobenzyl)acetamide, might bind to a biological target, typically a protein receptor. tandfonline.comtandfonline.com These simulations are vital in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. tandfonline.com
Molecular docking simulations place a ligand into the binding site of a protein and score the potential binding modes based on factors like binding energy and intermolecular interactions. tandfonline.commdpi.com Studies on various bromophenyl acetamide derivatives have demonstrated their potential to interact with a range of protein targets.
For instance, N-arylacetamide derivatives have been docked against enzymes like α-glucosidase and α-amylase to evaluate their potential as anti-diabetic agents. tandfonline.comresearchgate.net These studies reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and key amino acid residues in the protein's active site. tandfonline.com Similarly, N-phenylacetamide-2-oxoindole conjugates containing a bromo-substituent have been evaluated as carbonic anhydrase inhibitors through molecular modeling. nih.gov The results from such studies, including binding energies and interaction patterns, provide a profile of how a compound like this compound might interact with various biological receptors. mdpi.com
Table 3: Representative Molecular Docking Results for Bromo-Aryl Acetamide Analogs
| Compound/Analog | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 2-(3-benzoyl-4-hydroxy...)-N-(2-bromophenyl) acetamide | α-glucosidase (2ZE0) | -7.2 | Not specified tandfonline.com |
| 2-(3-benzoyl-4-hydroxy...)-N-(2-bromophenyl) acetamide | α-amylase (1B2Y) | -6.6 | Not specified tandfonline.com |
| N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)...)acetamide | α-glucosidase & α-amylase | - | Docking studies confirmed binding modes. researchgate.net |
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. scielo.org.co For a flexible molecule like this compound, understanding its preferred conformation is crucial as this can dictate its biological activity. researchgate.net
Experimental and computational studies on related N-(3-bromophenyl)acetamide have shown that the conformation of the N-H bond is anti to the C=O bond. nih.gov Furthermore, the N-H bond is also anti to the meta-bromo substituent on the aromatic ring. nih.gov Quantum chemical calculations are often employed to determine the relative energies of different conformers and to interpret experimental NMR data, which can sometimes show signal duplicity due to the presence of multiple stable conformers in solution. scielo.org.co The three-dimensional structure of substituted cyclohexane (B81311) derivatives like N-(3-bromo-4-oxocyclohexyl)acetamide also presents significant conformational complexity that is explored through computational modeling. smolecule.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a compound with its biological activity. For this compound, QSAR studies are instrumental in predicting its potential therapeutic effects by analyzing its molecular descriptors.
Detailed research findings from studies on analogous acetamide derivatives suggest that the biological activity is significantly influenced by a combination of lipophilic, electronic, and steric factors. srce.hrnih.gov For instance, in studies of N-(substituted phenyl)-2-chloroacetamides, the presence and position of halogen substituents on the phenyl ring were found to be critical for antimicrobial activity. srce.hr Compounds with halogenated phenyl rings, such as N-(3-bromophenyl) chloroacetamide, were among the most active, a fact attributed to high lipophilicity which facilitates passage through the phospholipid bilayer of cell membranes. srce.hr
A typical QSAR model for a series of compounds including this compound would be developed using computational methods like Density Functional Theory (DFT) to calculate molecular descriptors. jksus.org These descriptors are then used to build a mathematical model via techniques such as Multiple Linear Regression (MLR) or Genetic Function Algorithm (GFA). jksus.orgresearchgate.net The quality of a QSAR model is validated by statistical parameters like the coefficient of determination (R²), cross-validated correlation coefficient (Q²), and predictive R² (R²pred). jksus.orgufv.br For a series of 2-amino-N-benzylacetamide derivatives studied for anticonvulsant activity, descriptors such as the HOMO-LUMO energy gap (ΔE), electrophilicity index (ω), and components of the molecular dipole moment were found to significantly influence the activity. jksus.org
Based on these analogous studies, a QSAR model for this compound would likely identify the following descriptors as significant contributors to its predicted activity:
Lipophilicity (log P): The bromo- and benzyl- groups would contribute to a higher lipophilicity, potentially enhancing membrane permeability.
Electronic Properties: The electronegativity of the bromine atom would affect the charge distribution across the molecule, influencing its interaction with biological targets. Key descriptors include HOMO and LUMO energies and the electrophilicity index. jksus.org
Topological and Geometric Descriptors: Molecular surface area, volume, and shape indices like ovality would play a role in the compound's fit within a receptor's binding site. nih.govjksus.org
| Descriptor Type | Specific Descriptor | Predicted Influence on Activity |
|---|---|---|
| Lipophilic | Log P (Octanol-Water Partition Coefficient) | Higher values may increase cell membrane permeability. srce.hr |
| Electronic | HOMO-LUMO Energy Gap (ΔE) | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. jksus.org |
| Dipole Moment | Influences polar interactions with target receptors. jksus.org | |
| Steric/Topological | Molecular Surface Area (MSA) | Affects the accessibility of the molecule to the active site. nih.gov |
| Molecular Weight (MW) | Correlates with size and can impact diffusion and transport properties. |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Modeling
ADMET profiling is a cornerstone of computational drug discovery, used to predict the pharmacokinetic and toxicity properties of a molecule. nih.gov For this compound, in silico ADMET models can forecast its viability as a drug candidate by assessing properties such as intestinal absorption, blood-brain barrier penetration, and potential toxicity. Web-based tools like pkCSM and SwissADME are commonly used for these predictions. nih.govacs.org
Studies on similar acetamide derivatives provide a framework for the likely ADMET profile of this compound. nih.govnih.gov Key parameters evaluated include:
Absorption: Predictions for human intestinal absorption and Caco-2 cell permeability are crucial. For many small molecule drugs, high intestinal absorption is desired. preprints.org
Distribution: The volume of distribution (VDss) and blood-brain barrier (BBB) permeability are predicted. The lipophilic nature of the bromobenzyl group may suggest potential for crossing the BBB.
Metabolism: The model predicts which cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it. Inhibition of CYP enzymes can lead to adverse drug-drug interactions.
Excretion: Predictions often include the total clearance rate.
Toxicity: Models can predict potential risks such as AMES toxicity (mutagenicity), hERG I inhibition (cardiotoxicity), and hepatotoxicity.
| Category | Parameter | Predicted Outcome/Significance |
|---|---|---|
| Absorption | Intestinal Absorption (Human) | Predicted to be high, facilitating oral bioavailability. preprints.org |
| Caco-2 Permeability | Predicted to be high, suggesting good gut-blood barrier passage. preprints.org | |
| Distribution | VDss (Volume of Distribution) | A low value would indicate primary distribution in the bloodstream. |
| BBB Permeability | May predict ability to cross the blood-brain barrier, relevant for CNS-active drugs. | |
| Metabolism | CYP450 Inhibition | Likely to be an inhibitor of one or more CYP isoforms, requiring experimental verification. |
| Toxicity | AMES Toxicity | Prediction of whether the compound is mutagenic. |
| hERG I Inhibition | Assesses the risk of drug-induced cardiotoxicity. |
Photochemical and Thermochemical Modeling
Theoretical investigations using quantum chemical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to understand the fundamental thermochemical and photochemical properties of this compound. capes.gov.brscience.gov These calculations provide insights into molecular stability, electronic structure, and behavior upon light absorption.
Thermochemical Modeling: DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are used to determine the optimized ground-state geometry of the molecule. science.gov From this optimized structure, key thermochemical properties such as bond dissociation energies, heat of formation, and vibrational frequencies can be calculated. acs.org For this compound, these calculations would reveal the stability of the amide bond and the C-Br bond, which are potential sites for chemical reactions.
Photochemical Modeling: TD-DFT is the primary method for investigating the excited states of molecules. scirp.orgscirp.org This analysis is crucial for understanding a molecule's response to UV-Visible light. Key parameters derived from TD-DFT calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap (ΔE), are fundamental to a molecule's electronic properties and reactivity. scirp.org A smaller gap generally implies that the molecule can be excited more easily.
Excitation Energies and Oscillator Strengths: TD-DFT predicts the energies required for electronic transitions from the ground state to various excited states. scirp.org The oscillator strength indicates the probability of a given transition occurring, which correlates with the intensity of absorption peaks in a UV-Vis spectrum. researchgate.net
Absorption Maxima (λmax): The calculations can predict the wavelength at which the molecule absorbs light most strongly, which is a key characteristic of its photochemical behavior. researchgate.net For aromatic amides, these absorptions are typically in the UV region. mdpi.com
Studies on similar benzamide (B126) and acetamide derivatives show that electronic transitions are often of the π → π* type, localized on the aromatic rings. eie.grresearchgate.net The presence of the bromine atom and the benzyl (B1604629) group in this compound would be expected to modulate these electronic properties.
| Parameter | Computational Method | Significance |
|---|---|---|
| Optimized Ground-State Geometry | DFT (e.g., B3LYP/6-311G(d,p)) | Provides bond lengths, bond angles, and overall molecular conformation. science.gov |
| Bond Dissociation Free Energy (BDFE) | DFT | Indicates the energy required to break specific bonds, highlighting potential reaction sites. acs.org |
| HOMO Energy | DFT | Relates to the ability to donate an electron (ionization potential). scirp.org |
| LUMO Energy | Relates to the ability to accept an electron (electron affinity). scirp.org | |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and the energy of the first electronic excitation. scirp.org | |
| Excitation Energy & λmax | TD-DFT | Predicts the UV-Vis absorption spectrum and the energy of excited states. scirp.orgresearchgate.net |
Applications in Advanced Organic Synthesis
Role as a Building Block in Complex Chemical Architectures
N-(3-bromobenzyl)acetamide functions as a fundamental building block for the synthesis of more complex chemical structures, including natural products and their analogues. biosynth.com The presence of the bromo-substituted benzyl (B1604629) group allows for its incorporation into larger molecular scaffolds through reactions that target either the bromine atom or the benzyl position.
A significant application of this type of building block is demonstrated in palladium-catalyzed reactions. For instance, the isomeric N-(2-bromobenzyl)acetamide scaffold is instrumental in cascade reactions that form complex polycyclic architectures. In these syntheses, the bromobenzyl moiety acts as a key reactant. It undergoes an initial coupling followed by an intramolecular cyclization, leading to the formation of fused ring systems. mdpi.com One prominent example is the synthesis of substituted 1,2-dihydroisoquinolines, a core structure in many biologically active compounds. The N-(bromobenzyl)acetamide derivative is first coupled with an allene, and the resulting intermediate then undergoes a palladium-catalyzed cascade cyclization. mdpi.com This process efficiently constructs a complex heterocyclic architecture from relatively simple starting materials, highlighting the utility of the N-(bromobenzyl)acetamide framework as a foundational component.
Table 1: Example of a Bromobenzyl Acetamide (B32628) Derivative as a Building Block
| Starting Material Building Block | Reaction Type | Resulting Complex Architecture |
|---|
This strategic use of N-(bromobenzyl)acetamide derivatives showcases their role in generating significant molecular complexity in a controlled and efficient manner, which is a central goal of modern organic synthesis.
Development of Novel Heterocyclic Systems
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast array of pharmaceuticals. nih.gov this compound is explicitly identified as an intermediate in the synthesis of heterocyclic compounds. biosynth.com The dual reactivity of the molecule—the carbon-bromine bond and the acetamide group—provides synthetic chemists with multiple pathways to construct diverse ring systems.
The bromine atom can be leveraged for palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, or Buchwald-Hartwig couplings) to attach various substituents or to initiate cyclization cascades. mdpi.com The acetamide group can act as a directing group, influencing the regioselectivity of reactions on the aromatic ring, or it can be a direct participant in ring-forming reactions. acs.org
A clear illustration of this is the synthesis of nitrogen-containing heterocycles. As detailed in the synthesis of 1,2-dihydroisoquinolines from the ortho-isomer, the entire N-(bromobenzyl)acetamide unit serves as the precursor to the final heterocyclic product. mdpi.com The reaction proceeds through a sequence that ultimately forges the new heterocyclic ring, demonstrating a powerful method for creating novel and functionalized heterocyclic systems. The pyrazole-acetamide scaffold has also been used to create coordination complexes, indicating the versatility of the acetamide group in forming larger, structured molecules. rsc.org
Table 2: Application in Heterocycle Synthesis
| Precursor Class | Synthetic Method | Resulting Heterocyclic System |
|---|---|---|
| N-(Bromobenzyl)acetamide derivative | Palladium-Catalyzed Intramolecular Cyclization | Dihydroisoquinoline mdpi.com |
| Pyrazole-acetamide Ligand | Coordination with Metal Ions | Metal-Organic Complexes rsc.org |
The ability to use this compound and its isomers as starting points for novel heterocyclic frameworks makes it a valuable tool in discovery chemistry programs aimed at identifying new therapeutic agents.
Precursor in Multistep Synthesis of Functionalized Molecules
The utility of related bromo-aryl acetamide structures as precursors is well-documented in the synthesis of complex molecules. For example, derivatives like N-(4-Bromophenyl)acetamide and N-(3-Chlorophenyl)acetamide are used as key intermediates in the multi-step synthesis of functionalized quinazolinone and triazole derivatives. nih.gov Similarly, automated multistep continuous flow synthesis has been employed to create complex indolylthiazoles, where amide-containing fragments are crucial precursors. nih.gov
The synthesis of substituted dihydroisoquinolines from an N-(bromobenzyl)acetamide derivative provides a clear example of its role as a precursor in a highly efficient cascade reaction, which combines multiple transformations in a single operation. mdpi.com The synthesis of the precursor itself, N-(2-bromobenzyl)-N-(1,3-diphenylpropa-1,2-dien-1-yl)acetamide, is the initial step, which is then carried forward to the final product without the isolation of further intermediates. mdpi.com This approach, where a carefully designed precursor undergoes a programmed series of reactions, is a hallmark of advanced multistep synthesis.
Table 3: N-(Bromobenzyl)acetamide Derivative in a Multistep Synthesis Sequence
| Step | Description | Reactants | Product |
|---|---|---|---|
| 1 | Precursor Synthesis | N-(2-bromobenzyl)amine, Acetyl Chloride, Allene | N-(2-bromobenzyl)-N-(1,3-diphenylpropa-1,2-dien-1-yl)acetamide mdpi.com |
This role as a precursor allows chemists to build molecular complexity incrementally and strategically, making this compound a valuable component in the synthetic chemist's toolbox for creating novel functionalized molecules.
Biological Activities and Mechanistic Pharmacology of N 3 Bromophenyl Methyl Acetamide Derivatives
Anticancer Potential and Cytotoxicity Mechanisms
The exploration of N-[(3-bromophenyl)methyl]acetamide derivatives has uncovered significant potential in cancer therapy, with activities rooted in specific enzyme inhibition and the induction of general cytotoxic pathways.
Heme oxygenase-1 (HO-1) is an enzyme that plays a cytoprotective role in both normal and cancerous cells by catabolizing heme. nih.govacs.org In many types of tumors, the overexpression of HO-1 is linked to a poor prognosis and resistance to chemotherapy, making HO-1 inhibition a viable strategy for antitumor therapy. nih.govacs.orgresearchgate.net
In this context, derivatives of N-[(3-bromophenyl)methyl]acetamide have been synthesized and evaluated as novel HO-1 inhibitors. nih.gov A key pharmacophore model for HO-1 inhibition involves an iron-binding group (like imidazole), a central spacer, and a hydrophobic portion. acs.org Researchers have modified the hydrophobic part of this model, leading to the development of potent inhibitors. nih.govacs.org One such derivative, N-(3-Bromophenyl)-2-(1H-imidazol-1-yl)acetamide (compound 7c in some studies), was synthesized and tested for its inhibitory activity. nih.gov
Studies on a series of related acetamide (B32628) compounds demonstrated notable inhibitory potency against HO-1 and significant antiproliferative activity against various cancer cell lines, including glioblastoma (U87MG), prostate (DU145), and lung (A549) cancer cells. nih.govacs.org The compounds generally showed the highest efficacy against U87MG glioblastoma cells. nih.govacs.org
Data synthesized from research on novel acetamide-based HO-1 inhibitors. nih.govacs.org
Beyond specific enzyme targets, N-[(3-bromophenyl)methyl]acetamide derivatives can induce cancer cell death through general cytotoxic mechanisms. A key pathway involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and triggers apoptosis (programmed cell death). brieflands.comnih.govijcce.ac.ir
The cytotoxic effects of structurally related compounds, such as 1,3-thiazole and 4H-1,2,4-triazole derivatives, have been studied extensively. brieflands.comijcce.ac.ir These studies provide insight into the likely mechanisms for bromobenzyl acetamides. Research on new 1,3-thiazole derivatives demonstrated that the most active compounds could induce apoptosis, which was confirmed by investigating caspase 3 activation, the reduction of mitochondrial membrane potential (MMP), and the production of ROS. ijcce.ac.ir Similarly, studies on 4H-1,2,4-triazole derivatives confirmed that their cytotoxicity against cancer cell lines like Hela, A549, and U87 was associated with caspase 3 activation, MMP reduction, and ROS generation. brieflands.com This suggests that a primary mechanism of anticancer action for this class of compounds is the induction of apoptosis via mitochondrial pathways mediated by oxidative stress. brieflands.comnih.govijcce.ac.ir
Anti-inflammatory Properties
Compounds containing acetamide and bromophenyl moieties have been noted for their potential anti-inflammatory effects. chemdiv.com Derivatives of N-(3-bromobenzyl)acetamide are included in chemical screening libraries designed to identify new anti-inflammatory agents. chemdiv.com For example, N-(3-bromophenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is listed within anti-inflammatory and serine protease inhibitor libraries, indicating its potential relevance to inflammation-related pathways. chemdiv.com
Furthermore, broader studies on related structures, such as phenoxy acetamide derivatives, have shown significant anti-inflammatory and anti-nociceptive (pain-reducing) activities. nih.gov This suggests that the core acetamide structure, when combined with various phenyl substitutions, is a promising scaffold for developing new anti-inflammatory therapies. nih.gov
Antimicrobial Efficacy (Antibacterial and Antifungal)
The antimicrobial potential of N-[(3-bromophenyl)methyl]acetamide derivatives has been explored, revealing activity against various bacterial and fungal pathogens. banglajol.infoderpharmachemica.com The acetamide linkage is considered instrumental in contributing to the biological activity of these molecules. derpharmachemica.com
In one study, a series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide derivatives were synthesized and screened for antimicrobial activity. derpharmachemica.com The derivative featuring a bromo group (compound 3j ) was found to be moderately active against the Gram-positive bacterium Streptococcus pyogenes. derpharmachemica.com Another study on novel 1,2,3-triazole derivatives tethered with 6-bromo-1H-indazole also demonstrated the antimicrobial potential of complex acetamides against strains like the Gram-positive bacteria Bacillus subtilis and the fungus Candida albicans. banglajol.info
Data synthesized from antimicrobial screening of acetamide derivatives. banglajol.infoderpharmachemica.com
Enzyme Inhibition Studies
Coagulation factor Xa (fXa) is a critical enzyme in the blood clotting cascade, and its inhibition is a key strategy for developing anticoagulant drugs to treat or prevent thrombotic disorders. google.comnih.gov Direct inhibitors of factor Xa are sought after as they may offer an improved safety and efficacy profile compared to older anticoagulants. nih.gov
While direct studies on this compound itself are limited in this context, related compounds have demonstrated factor Xa inhibitory activity. For instance, N-(3-bromo-4-oxocyclohexyl)acetamide , a structurally related molecule, is known to inhibit coagulation factor Xa. This compound's ability to interfere with the coagulation cascade highlights the potential for the broader class of bromo-acetamides to function as enzyme inhibitors in this pathway. The development of small organic molecules, including benzamide (B126) and acetamide derivatives, as factor Xa inhibitors is an active area of research, suggesting that the this compound scaffold could be relevant for designing new antithrombotic agents. google.comgoogle.com
Environmental Considerations
Environmental Mobility and Fate
The environmental mobility and fate of a chemical compound describe its transport and transformation within various environmental compartments, including soil, water, and air. For N-(3-bromobenzyl)acetamide, specific experimental data on its environmental behavior is limited. However, insights can be drawn from the known properties of structurally similar compounds, such as other brominated aromatic compounds and acetamides. The primary processes governing its environmental fate are expected to be hydrolysis, photodegradation, and biodegradation, which will influence its persistence and mobility.
The mobility of organic compounds in soil is largely dictated by their adsorption to soil particles. For acetamide (B32628) herbicides, which share the acetamide functional group with this compound, soil organic matter and clay content are key factors in determining their adsorption and, consequently, their potential for leaching. chemenu.com It is anticipated that this compound will exhibit some degree of soil mobility, influenced by the specific soil composition.
The persistence of this compound in the environment is a function of its resistance to degradation. The amide bond in the acetamide group can undergo hydrolysis, particularly under acidic or basic conditions, to yield 3-bromobenzylamine (B82478) and acetic acid. evitachem.comsmolecule.com Furthermore, the bromophenyl group suggests a potential for photodegradation, a process observed in other brominated phenyl acetamide derivatives. vulcanchem.com For instance, N-(4-bromophenyl)-2-(3-methylphenoxy)acetamide has been shown to undergo slow debromination under UV light. vulcanchem.com
It is important to note that while general predictions can be made based on structural analogues, the actual environmental fate and mobility of this compound can only be definitively determined through specific experimental studies.
Table 1: Predicted Environmental Fate Parameters for Structurally Related Compounds
| Parameter | Compound | Value/Observation | Reference |
| Hydrolysis | N-(3-bromophenyl)acetamide | Can undergo hydrolysis under acidic or basic conditions to yield 3-bromoaniline (B18343) and acetic acid. | evitachem.com |
| Hydrolysis | N-(3-bromopropyl)acetamide | Can hydrolyze in the presence of water and an acid or base to form acetic acid and 3-bromopropylamine. | |
| Photodegradation | N-(4-bromophenyl)-2-(3-methylphenoxy)acetamide | The bromophenyl group undergoes slow debromination under UV light (λ = 254 nm), with a half-life of 48 hours. | vulcanchem.com |
| Biodegradation | N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide | Biodegradation studies show a half-life of 120 days in soil. | vulcanchem.com |
| Soil Mobility | Acetamide herbicides | Leaching potential is influenced by soil organic matter and clay content. | chemenu.com |
Future Research Directions
Exploration of Structure-Activity Relationships for Targeted Therapeutic Development
The core structure of N-(3-bromobenzyl)acetamide offers significant opportunities for the exploration of structure-activity relationships (SAR) to design and develop new therapeutic agents. SAR studies systematically modify a molecule's structure to determine which parts are responsible for its biological effects.
For N-benzylacetamide derivatives, research has indicated their potential as anticonvulsant agents. ufv.brscholarsresearchlibrary.com Quantitative structure-activity relationship (QSAR) studies on related acetamido-N-benzylacetamide derivatives have suggested that an increase in molecular mass and linearity could enhance anticonvulsant activity. ufv.brtandfonline.com These models provide a framework for designing new analogs of this compound with potentially improved potency. ufv.brresearchgate.net Future research could focus on synthesizing derivatives with modifications at several key positions:
The Phenyl Ring: The position of the bromine atom is a critical determinant of biological activity. mdpi.com Studies on similar structures have shown that substitutions on the phenyl ring can significantly influence potency. acs.org For instance, in related aryl acetamide (B32628) series, electron-withdrawing groups have been shown to enhance biological activity. nih.gov Systematic replacement of the bromine at the meta-position with other halogens (fluorine, chlorine) or different electron-withdrawing or donating groups could elucidate their impact on therapeutic efficacy.
The Acetamide Moiety: Alterations to the acetamide group, such as N-methylation, have been shown to dramatically increase potency in some related inhibitor classes. acs.org Exploring N-alkylation or the introduction of bulkier substituents on the nitrogen atom could lead to derivatives with enhanced pharmacological profiles. acs.orgnih.gov
The Benzyl (B1604629) Group: Modifications to the benzyl portion of the molecule could also be explored to optimize interactions with biological targets.
A key area of therapeutic interest for N-benzylacetamide analogs is their potential as inhibitors of enzymes like γ-aminobutyrate-aminotransferase (GABA-AT), a target for anticonvulsant drugs. ufv.brresearchgate.net Molecular docking studies could be employed to predict the binding of newly designed this compound derivatives to the active site of such enzymes, guiding the synthesis of the most promising candidates. ufv.brresearchgate.net
Advancement in Green Synthesis Methodologies
Traditional methods for amide synthesis often involve hazardous chemicals, harsh reaction conditions, and significant solvent waste, posing environmental concerns. sioc-journal.cnpib.gov.insemanticscholar.org Future research should prioritize the development of green, sustainable, and efficient methods for synthesizing this compound and its derivatives.
Several promising green chemistry approaches are emerging for amide bond formation: sioc-journal.cn
Solvent-Free Synthesis: One approach involves the direct reaction of a carboxylic acid and urea (B33335) using a catalyst like boric acid under solvent-free conditions. semanticscholar.org This method is rapid, efficient, and circumvents the need for hazardous solvents. semanticscholar.org Another technique utilizes mechanochemistry, where reactants are mixed in a mortar with a catalyst, such as calcinated eggshell, at room temperature. ijpsjournal.com
Catalytic Methods: The development of novel catalysts is central to green amide synthesis. Researchers have developed transition-metal-free methods that are both economical and environmentally benign. rsc.org Photocatalysis using Covalent Organic Frameworks (COFs) under red light irradiation also presents a novel and sustainable route for amide synthesis from alcohols. pib.gov.in
Use of Renewable Resources: An innovative approach utilizes water extracts from agricultural waste, such as pomelo peel ash, for the hydrolysis of nitriles to amides, avoiding the need for external transition metals, bases, or organic solvents. mdpi.com
The table below outlines some green synthesis strategies that could be adapted for the production of this compound.
| Synthesis Strategy | Key Features | Potential Advantages |
| Solvent-Free Boric Acid Catalysis | Uses carboxylic acid and urea with boric acid catalyst; direct heating of triturated mixture. semanticscholar.org | Rapid, high yield, avoids hazardous solvents. semanticscholar.org |
| Mechanochemical Synthesis | Grinding reactants with a solid catalyst (e.g., calcinated eggshell) at room temperature. ijpsjournal.com | Environmentally benign, simple, energy-efficient. ijpsjournal.com |
| Transition-Metal-Free Catalysis | Amide synthesis from phenyl esters and aryl amines without transition metals. rsc.org | Economical, environmentally friendly, high atom economy. rsc.org |
| Photocatalysis with COFs | Uses a Covalent Organic Framework (COF) as a photocatalyst with light irradiation. pib.gov.in | Mild reaction conditions, high efficiency, recyclable catalyst. pib.gov.in |
| Aqueous Waste Extract Medium | Utilizes water extract of agricultural waste (e.g., pomelo peel ash) for nitrile hydration. mdpi.com | Uses renewable resources, avoids organic solvents and external bases. mdpi.com |
This table is generated based on data from the text.
Future work would involve adapting these general methodologies specifically for the synthesis of this compound, likely starting from 3-bromobenzylamine (B82478) or 3-bromobenzyl halide and an appropriate acetylating agent, optimizing reaction conditions to maximize yield and purity while adhering to green chemistry principles.
Comprehensive In Vitro and In Vivo Pharmacological Profiling
While SAR and QSAR studies can predict activity, comprehensive pharmacological profiling is essential to understand the actual biological effects of this compound and its derivatives. This involves both in vitro (laboratory-based) and in vivo (in living organisms) studies.
In Vitro Studies: Initial screening should involve a panel of assays to determine the compound's mechanism of action and therapeutic potential. For instance, based on the activity of related compounds, this compound derivatives could be tested for their ability to inhibit enzymes such as heme oxygenase-1 (HO-1), α-glucosidase, and α-amylase, which are targets for anticancer and antidiabetic drugs respectively. acs.orgnih.govtandfonline.com Cell-based assays using various cancer cell lines (e.g., prostate, lung, glioblastoma) can determine antiproliferative activity and provide IC50 values (the concentration at which 50% of cell growth is inhibited). acs.orgnih.gov
In Vivo Studies: Promising candidates from in vitro studies should advance to in vivo testing in animal models. For potential anticonvulsant activity, this would involve evaluating the compound's ability to protect against induced seizures. scholarsresearchlibrary.com For anticancer applications, studies in tumor-bearing mice would be necessary to assess the compound's effect on tumor growth. biosynth.com Pharmacokinetic studies are also crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living system. conicet.gov.ar For example, a study on the related drug benznidazole (B1666585) identified N-benzylacetamide as a major metabolite in human plasma, highlighting the importance of identifying metabolic pathways. conicet.gov.ar
The data gathered from this comprehensive profiling will be critical for identifying lead compounds for further development and understanding their potential therapeutic applications.
Investigation of Advanced Material Applications
The presence of a bromine atom and specific functional groups in this compound makes it a candidate for applications in materials science. cymitquimica.com Organobromine compounds are utilized in various applications, including as intermediates in the manufacture of organic chemicals and in crystal engineering. wikipedia.orgrsc.org
Future research could explore the following areas:
Crystal Engineering: The amide group in this compound can form strong and directional hydrogen bonds, while the bromine atom can participate in halogen bonding. spbu.ru These non-covalent interactions are fundamental to crystal engineering, which aims to design and synthesize solid materials with specific structures and properties. usf.edu By co-crystallizing this compound with other molecules, it may be possible to create novel multi-component crystalline materials with unique optical, electronic, or mechanical properties. usf.edu
Polymer Science: The molecule could serve as a monomer or a building block in the synthesis of new polymers. The bromine atom provides a reactive site for further chemical modifications or for imparting specific properties, such as flame retardancy, to the resulting polymer. wikipedia.org
By exploring these avenues, the utility of this compound can be extended beyond its potential biological applications into the realm of advanced materials.
Q & A
Basic: What are the standard methods for synthesizing N-(3-bromobenzyl)acetamide, and how are intermediates characterized?
Methodological Answer:
this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common route involves reacting 3-bromobenzylamine with acetyl chloride or acetic anhydride in a polar aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere. Intermediates are characterized using:
- NMR (¹H and ¹³C) to confirm acetylation and aromatic substitution patterns.
- IR spectroscopy to verify C=O stretching (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹).
- Mass spectrometry for molecular ion ([M+H]⁺) matching the theoretical molecular weight (214.06 g/mol) .
Basic: How is the crystal structure of this compound determined, and what are the key crystallographic parameters?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters from orthogonal crystal systems include:
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell (Å) | a=4.7836, b=18.765, c=19.379 |
| Volume (ų) | 1739.5 |
| Z (molecules/unit) | 8 |
| Data collection uses a diffractometer (e.g., Oxford Xcalibur) with MoKα radiation (λ=0.71073 Å). Absorption correction (e.g., CrysAlis RED) and refinement (R-factor <0.05) ensure accuracy. Hydrogen atoms are geometrically optimized . |
Basic: What analytical techniques are used to assess purity and detect related substances in this compound?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ=254 nm). Mobile phase: acetonitrile/water (60:40) at 1 mL/min. Compare retention times against standards.
- TLC : Silica gel plates with ethyl acetate/hexane (3:7); visualize under UV or iodine vapor.
- Related substances : Dissolve in water/acetonitrile (6.5:43.5 mL) and analyze for impurities (<0.1% threshold) .
Advanced: How can contradictions in crystallographic data (e.g., hydrogen bonding vs. DFT calculations) be resolved?
Methodological Answer:
Discrepancies between experimental and computational models (e.g., hydrogen bond lengths) require:
Validation : Re-examine data collection (e.g., temperature, radiation damage).
DFT Optimization : Compare experimental coordinates with B3LYP/6-311G(d,p) calculations.
Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts) to refine packing models.
Multipolar Refinement : Use software like SHELXL to model electron density more accurately .
Advanced: What strategies optimize reaction yields while minimizing byproducts in scaled-up synthesis?
Methodological Answer:
- Kinetic Control : Lower reaction temperature (0–5°C) to favor acetylation over bromine displacement.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acetylation.
- Workup : Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted 3-bromobenzylamine.
- In-line Monitoring : Employ FTIR or Raman spectroscopy for real-time reaction tracking .
Advanced: How does this compound interact with biological targets, and what assays validate these interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., enzymes with bromodomains).
- Enzyme Inhibition Assays : Measure IC₅₀ via fluorescence polarization (FP) or surface plasmon resonance (SPR).
- Cytotoxicity Testing : Employ MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on cell lines (e.g., HEK293) to assess safety margins .
Advanced: How can polymorphism affect the physicochemical properties of this compound?
Methodological Answer:
Polymorph screening involves:
Solvent Recrystallization : Test solvents (e.g., ethanol, acetone) under varying temperatures.
Thermal Analysis : DSC (differential scanning calorimetry) to identify melting points and phase transitions.
Stability Studies : Store polymorphs at 40°C/75% RH for 4 weeks; monitor via PXRD for form conversion.
Dissolution Testing : Compare solubility profiles in biorelevant media (e.g., FaSSIF) .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/particulates.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
